6-Amino-2-chlorobenzothiazole
Overview
Description
6-Amino-2-chlorobenzothiazole (6-ACBT) is an organic compound belonging to the benzothiazole family, which has a wide range of applications in both organic and inorganic chemistry. 6-ACBT is a versatile compound that can be used as a reagent in a variety of synthetic processes. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it has been used as a catalyst in a number of reactions, including the synthesis of polymers.
Scientific Research Applications
Corrosion Inhibition
6-Amino-2-chlorobenzothiazole (ACLBT) has been extensively studied for its application in corrosion inhibition. Research has shown that ACLBT is highly effective in inhibiting the corrosion of mild steel in acidic environments. For instance, ACLBT exhibited an impressive inhibition efficiency of up to 97% in sulfuric acid, acting predominantly as a cathodic inhibitor. Its performance was further enhanced with the addition of iodide ions, indicating its potential in industrial applications where corrosion resistance is critical (Quraishi et al., 1997).
Antibacterial Activity
This compound derivatives have been explored for their antibacterial properties. A study on Schiff bases derived from benzothiazoles, including 2-amino-4-chlorobenzothiazole, revealed significant antibacterial effects against various pathogenic bacterial species. This suggests its potential use in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance (Mahmood-ul-hassan et al., 2002).
Antitumor and Antimicrobial Properties
Further research has identified the antitumor and antimicrobial properties of this compound derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. Additionally, their antimicrobial activities suggest applications in combating infectious diseases (Racané et al., 2006).
Corrosion Inhibitor in Acid Solutions
The synergistic effect of 2-amino-6-chloro-benzothiazole in combination with other compounds like propargyl alcohol has been observed in the inhibition of mild steel corrosion in boiling hydrochloric acid solutions. This indicates its potential in more complex, multi-component corrosion inhibitor systems (Quraishi et al., 1997).
Mechanism of Action
Target of Action
It’s known that 2-cyanobenzothiazoles (cbts), a related class of compounds, are key building blocks for the synthesis of luciferins . These are substrates of natural and engineered firefly luciferases, widely used for bioluminescence imaging (BLI) .
Mode of Action
Cbts, including 6-amino-2-cyanobenzothiazole (acbt), react rapidly and selectively with 1,2-aminothiols under physiological conditions . This selective and bioorthogonal reactivity of CBTs has been exploited in the development of the CBT ligation as a useful and fast bioorthogonal reaction .
Biochemical Pathways
It’s known that functionalized cbts can be used for the synthesis of luciferins and for bioorthogonal ligations such as the site-specific labeling/immobilization of proteins .
Pharmacokinetics
It’s known that cbts, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds, are often generated in vivo from luciferins .
Result of Action
It’s known that cbts, including acbt, are valuable intermediates in the development of chemical probes for bioorthogonal ligation and bioluminescent imaging .
Action Environment
It’s known that cbts, including acbt, are stable and their synthesis can be economical and scalable .
properties
IUPAC Name |
2-chloro-1,3-benzothiazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWPDOGEAHMOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448377 | |
Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2406-90-8 | |
Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-benzothiazol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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